molecular formula C18H26O6 B12981088 2,5-Bis(diethoxymethyl)terephthalaldehyde

2,5-Bis(diethoxymethyl)terephthalaldehyde

Cat. No.: B12981088
M. Wt: 338.4 g/mol
InChI Key: DJNUDECZPMFKKZ-UHFFFAOYSA-N
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Description

2,5-Bis(diethoxymethyl)terephthalaldehyde is an organic compound with the molecular formula C18H26O8 It is a derivative of terephthalaldehyde, featuring two diethoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(diethoxymethyl)terephthalaldehyde typically involves the reaction of terephthalaldehyde with diethoxymethane in the presence of an acid catalyst. The reaction conditions often include:

    Temperature: Moderate temperatures around 60-80°C.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Solvent: Common solvents include dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.

    Purification: Techniques such as recrystallization or column chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(diethoxymethyl)terephthalaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The diethoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophiles like amines or thiols.

Major Products

    Oxidation: Produces terephthalic acid derivatives.

    Reduction: Yields diethoxymethyl alcohol derivatives.

    Substitution: Results in various substituted terephthalaldehyde derivatives.

Scientific Research Applications

2,5-Bis(diethoxymethyl)terephthalaldehyde has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2,5-Bis(diethoxymethyl)terephthalaldehyde involves its reactivity with various nucleophiles and electrophiles. The aldehyde groups are particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Bis(methoxymethyl)terephthalaldehyde
  • 2,5-Bis(ethoxymethyl)terephthalaldehyde
  • 2,5-Bis(octyloxy)terephthalaldehyde

Uniqueness

2,5-Bis(diethoxymethyl)terephthalaldehyde is unique due to its specific functional groups, which provide distinct reactivity and properties compared to its analogs. The diethoxymethyl groups offer a balance between steric hindrance and electronic effects, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

2,5-bis(diethoxymethyl)terephthalaldehyde

InChI

InChI=1S/C18H26O6/c1-5-21-17(22-6-2)15-9-14(12-20)16(10-13(15)11-19)18(23-7-3)24-8-4/h9-12,17-18H,5-8H2,1-4H3

InChI Key

DJNUDECZPMFKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC(=C(C=C1C=O)C(OCC)OCC)C=O)OCC

Origin of Product

United States

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